5-Hydroxy Propranolol-d5

Description

BenchChem offers high-quality 5-Hydroxy Propranolol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Propranolol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

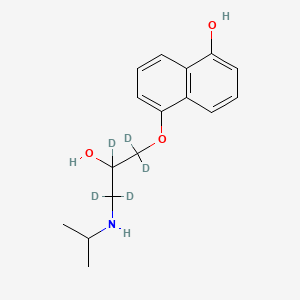

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |

InChI Key |

WMYPGILKDMWISO-LQBDHZFKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy Propranolol-d5 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Propranolol-d5, a key analytical standard in the study of the widely used beta-blocker, propranolol (B1214883). This document details its chemical properties, synthesis, and applications, with a focus on its role in pharmacokinetic and metabolic studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of relevant biological pathways to support drug development and research.

Core Concepts: Introduction to 5-Hydroxy Propranolol-d5

5-Hydroxy Propranolol-d5 is the deuterium-labeled form of 5-Hydroxy Propranolol, a metabolite of the non-selective beta-adrenergic receptor antagonist, propranolol.[1] Propranolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The study of its metabolism is crucial for understanding its efficacy and potential drug interactions. 5-Hydroxy Propranolol is one of the main metabolites formed through the action of cytochrome P450 enzymes, primarily CYP2D6, in the liver.[2]

The incorporation of five deuterium (B1214612) atoms (d5) into the 5-Hydroxy Propranolol molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1] The mass shift introduced by the deuterium atoms allows for its clear differentiation from the endogenous, unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices like plasma and urine.

Physicochemical Properties and Synthesis

A summary of the key chemical identifiers and properties for 5-Hydroxy Propranolol-d5 is presented in Table 1.

Table 1: Physicochemical Properties of 5-Hydroxy Propranolol-d5

| Property | Value | Reference |

| Chemical Name | 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5 | [3] |

| Synonyms | 5'-Hydroxypropranolol-d5 | [3] |

| CAS Number | 1185084-01-8 | [3][4] |

| Molecular Formula | C₁₆H₁₆D₅NO₃ | [1] |

| Molecular Weight | ~280.37 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO | [2] |

The synthesis of 5-Hydroxy Propranolol-d5 is a multi-step process that is not typically performed in a standard research laboratory but is undertaken by specialized chemical synthesis companies. The general synthetic route involves two key stages:

-

Deuteration of Propranolol: This is achieved by introducing deuterium atoms onto the propranolol molecule. This can be accomplished through various chemical methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.[1]

-

Hydroxylation: Following deuteration, a hydroxyl group is introduced at the 5-position of the naphthalene (B1677914) ring of the deuterated propranolol molecule.[1] This step often involves enzymatic or chemical oxidation.

The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for its use as an analytical standard.

Quantitative Data

Mass Spectrometry Data

In a typical LC-MS/MS workflow, 5-Hydroxy Propranolol-d5 is monitored using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, which for the d5-labeled compound would be approximately m/z 281.4. The exact precursor and product ions for the deuterated standard should be determined empirically by direct infusion into the mass spectrometer.

For the unlabeled 5-Hydroxy Propranolol, the following MRM transitions are commonly used:

Table 2: Mass Spectrometry Data for 5-Hydroxy Propranolol (Unlabeled)

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) | Reference |

| 5-Hydroxy Propranolol | 276.2 | 116.1, 72.0, 58.0 | Not specified | [5] |

The fragmentation of propranolol and its hydroxylated metabolites typically involves the cleavage of the side chain. The product ion at m/z 116.1 corresponds to the isopropanolamine side chain fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectral data for 5-Hydroxy Propranolol-d5 is not publicly available. However, the 1H and 13C NMR spectra would be very similar to that of unlabeled 5-Hydroxy Propranolol, with the key difference being the absence of signals from the deuterated positions. Deuterium (²H) is NMR active but has a much lower resonance frequency and is typically not observed in standard ¹H NMR.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of propranolol and its metabolites in biological samples using 5-Hydroxy Propranolol-d5 as an internal standard. This protocol is a composite based on several published methods.[6][7]

LC-MS/MS Method for Quantification of Propranolol and Metabolites

Objective: To quantify the concentration of propranolol and its primary metabolites (e.g., 4-hydroxypropranolol, 5-hydroxypropranolol) in human plasma using a validated LC-MS/MS method with 5-Hydroxy Propranolol-d5 as an internal standard.

Materials:

-

Analytes: Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol

-

Internal Standard: 5-Hydroxy Propranolol-d5

-

Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade), Human plasma (blank)

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm)

-

Vortex mixer

-

Centrifuge

-

Pipettes and appropriate consumables

-

Procedure:

-

Standard Solution Preparation:

-

Prepare individual stock solutions of propranolol, its metabolites, and 5-Hydroxy Propranolol-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard mixture of the analytes and a separate working solution of the internal standard by diluting the stock solutions in a 50:50 methanol:water mixture.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient should be developed to separate the analytes from matrix interferences. An example gradient is:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: As determined for each analyte and the internal standard (refer to Table 2 for unlabeled analytes; transitions for 5-Hydroxy Propranolol-d5 should be optimized).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Propranolol Metabolism Pathway

The metabolic fate of propranolol in the liver is complex, involving several enzymatic pathways. The primary routes of metabolism include ring hydroxylation, N-dealkylation, and glucuronidation.[8] Cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are the key players in the initial oxidative metabolism.

Caption: Metabolic pathways of propranolol.

Beta-Adrenergic Receptor Signaling Pathway

Propranolol exerts its therapeutic effects by acting as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors.[9] This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine.

Caption: Antagonism of the beta-adrenergic signaling pathway by propranolol.

Conclusion

5-Hydroxy Propranolol-d5 is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and reliable quantification of propranolol and its metabolites, providing critical data for pharmacokinetic modeling, drug interaction studies, and therapeutic drug monitoring. The methodologies and pathway diagrams presented in this guide offer a robust framework for the application of 5-Hydroxy Propranolol-d5 in a research setting. Further characterization of the specific mass spectral and NMR properties of this deuterated standard would be a valuable addition to the scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy 5-Hydroxy Propranolol-d5 (EVT-1440920) | 1185084-01-8 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. ClinPGx [clinpgx.org]

- 9. Propranolol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Hydroxy Propranolol-d5: Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of 5-Hydroxy Propranolol-d5, a deuterated metabolite of the widely used beta-blocker, propranolol (B1214883). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical methodologies.

Chemical Structure and Properties

5-Hydroxy Propranolol-d5 is a stable isotope-labeled analog of 5-hydroxypropranolol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies of propranolol.[1]

Chemical Structure:

The molecular structure consists of a naphthalene (B1677914) ring system linked to a propanolamine (B44665) side chain. A hydroxyl group is substituted at the fifth position of the naphthalene ring, and five deuterium atoms are incorporated into the isopropyl group of the propanolamine side chain.[1]

IUPAC Name: 1-(5-hydroxynaphthalen-1-yloxy)-3-(isopropyl-d5-amino)propan-2-ol

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy Propranolol-d5 is presented in the table below. Data for the non-deuterated analog, 5-Hydroxy Propranolol, is also included for comparison where specific data for the deuterated compound is not available.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆D₅NO₃ | [1] |

| Molecular Weight | 280.38 g/mol | [1] |

| CAS Number | 1185084-01-8 | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not available for d5. Propranolol HCl: 166°C | TCI Safety Data Sheet |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol; less soluble in water.[1] For 5-Hydroxy Propranolol: DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml. | [3] |

| λmax | For 5-Hydroxy Propranolol: 226, 297, 314, 328 nm | [3] |

Synthesis

The synthesis of 5-Hydroxy Propranolol-d5 is a two-stage process involving the deuteration of propranolol followed by regioselective hydroxylation.

Synthesis Workflow

References

Synthesis Protocol for 5-Hydroxy Propranolol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis protocol for 5-Hydroxy Propranolol-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, propranolol. The synthesis involves a multi-step process, beginning with the preparation of a key intermediate, 5-methoxy-1-naphthol, followed by the introduction of the deuterated side-chain and subsequent demethylation to yield the final product. This guide details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of 5-Hydroxy Propranolol-d5 is strategically designed to ensure the precise introduction of the deuterium (B1214612) atoms and the hydroxyl group at the desired positions. The overall synthetic pathway can be summarized in the following key stages:

-

Synthesis of 5-methoxy-1-naphthol: This initial step creates the core naphthalene (B1677914) structure with a protected hydroxyl group at the 5-position.

-

Introduction of the Deuterated Side-Chain: 5-methoxy-1-naphthol is reacted with a deuterated epoxide, epichlorohydrin-d5, to form the key intermediate, 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5.

-

Amination: The epoxide ring is opened by reaction with isopropylamine (B41738) to introduce the amino group, yielding 5-methoxy Propranolol-d5.

-

Demethylation: The final step involves the removal of the methyl protecting group from the 5-methoxy group to afford the target molecule, 5-Hydroxy Propranolol-d5.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 5-methoxy-1-naphthol

This procedure is adapted from the synthesis of similar naphthalene derivatives.

-

Materials: 5-methoxy-1-tetralone (B1585004), cupric bromide, ethyl acetate, lithium bromide, lithium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-methoxy-1-tetralone in ethyl acetate, add cupric bromide and reflux the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in DMF, and add lithium bromide and lithium carbonate.

-

Heat the mixture to induce dehydrobromination.

-

After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-methoxy-1-naphthol.

-

Synthesis of 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5

-

Materials: 5-methoxy-1-naphthol, epichlorohydrin-d5, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 5-methoxy-1-naphthol in acetone, add potassium carbonate and epichlorohydrin-d5.

-

Reflux the mixture with stirring.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can often be used in the next step without further purification.

-

Synthesis of 5-methoxy Propranolol-d5

-

Materials: 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5, isopropylamine, ethanol.

-

Procedure:

-

Dissolve the crude epoxide from the previous step in ethanol.

-

Add isopropylamine to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

The crude 5-methoxy Propranolol-d5 can be purified by column chromatography.

-

Synthesis of 5-Hydroxy Propranolol-d5 (Demethylation)

The demethylation of the methoxy (B1213986) group can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers.

-

Materials: 5-methoxy Propranolol-d5, boron tribromide (BBr₃), dichloromethane (B109758) (DCM), methanol.

-

Procedure:

-

Dissolve 5-methoxy Propranolol-d5 in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of BBr₃ in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain 5-Hydroxy Propranolol-d5.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 5-Hydroxy Propranolol-d5. Please note that these are representative values and actual results may vary.

Table 1: Physicochemical Properties of 5-Hydroxy Propranolol-d5

| Property | Value |

| Molecular Formula | C₁₆H₁₆D₅NO₃ |

| Molecular Weight | 280.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1185084-01-8 |

Table 2: Expected Yields for the Synthetic Steps

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| 1 | 5-methoxy-1-tetralone | 5-methoxy-1-naphthol | 70-80 |

| 2 | 5-methoxy-1-naphthol | 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5 | 85-95 |

| 3 | 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5 | 5-methoxy Propranolol-d5 | 80-90 |

| 4 | 5-methoxy Propranolol-d5 | 5-Hydroxy Propranolol-d5 | 50-70 |

| Overall | 25-45 |

Table 3: Anticipated Analytical Data for 5-Hydroxy Propranolol-d5

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons, with the absence of signals for the five deuterated positions on the side chain. |

| ¹³C NMR | Signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 281.41 |

| Purity (HPLC) | >98% |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 5-Hydroxy Propranolol-d5.

Caption: Synthetic pathway for 5-Hydroxy Propranolol-d5.

Logical Relationship of Key Steps

This diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

Caption: Logical flow of the synthesis protocol.

This in-depth technical guide provides a comprehensive framework for the synthesis of 5-Hydroxy Propranolol-d5. Researchers and scientists in drug development can utilize this information to produce this essential internal standard for their analytical needs. It is important to note that all chemical syntheses should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

Stability of 5-Hydroxy Propranolol-d5 Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5-Hydroxy Propranolol-d5 across a range of pH conditions. Due to a lack of specific public data on the deuterated metabolite, this document leverages available information on the stability of its parent compound, propranolol (B1214883), to infer its stability profile. The principles and methodologies outlined herein are standard within the pharmaceutical industry and are intended to guide researchers in designing and interpreting stability studies for this and similar compounds.

Introduction

5-Hydroxy Propranolol-d5 is a deuterated metabolite of propranolol, a widely used beta-adrenergic receptor antagonist.[1][2] Stable isotope-labeled compounds like 5-Hydroxy Propranolol-d5 are crucial as internal standards in quantitative bioanalytical assays, particularly in UPLC-MS/MS-based pharmacokinetic studies, to ensure accuracy and precision.[3] Understanding the chemical stability of this internal standard under various pH conditions is paramount to prevent erroneous data interpretation during drug development and clinical studies. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acidic, alkaline, and neutral pH, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5]

Inferred Stability Profile of 5-Hydroxy Propranolol-d5

pH-Dependent Degradation

Studies on propranolol have shown that it undergoes degradation under both acidic and alkaline conditions, with a higher rate of degradation observed in alkaline solutions compared to acidic ones.[4] The degradation of propranolol and similar compounds often follows pseudo-first-order kinetics.[6] The rate of degradation is influenced by the pH of the solution, which can affect the ionization state of the molecule and catalyze hydrolytic or oxidative reactions.[7] For propranolol, the degradation rate has been observed to increase with an increasing pH value.[6]

The presence of the hydroxyl group in 5-Hydroxy Propranolol could potentially influence its stability profile compared to propranolol, possibly making it more susceptible to oxidation. The deuterium (B1214612) labeling in 5-Hydroxy Propranolol-d5 is generally expected to enhance its stability against metabolic degradation but may have a less pronounced effect on its chemical stability under harsh pH conditions.

Forced Degradation Studies on Propranolol

Forced degradation studies on propranolol have been performed using various stressors, including acid, base, oxidation, and heat, to establish its degradation pathways.[8][9] These studies are crucial for developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies on Propranolol

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acid Hydrolysis | 1 N HCl, reflux at 60°C for 2 hrs | Degradation observed | [8] |

| Alkali Hydrolysis | 1 N NaOH, reflux at 60°C for 3 hrs | Significant degradation, greater than in acid | [4][8] |

| Oxidative Degradation | 3% H₂O₂, room temperature for 7 days | Degradation observed | [8] |

| Thermal Degradation | 100°C for 7 days | Degradation observed | [8] |

| Photodegradation | UV light | Potential for degradation due to the naphthalene (B1677914) skeleton | [1] |

Experimental Protocols for Stability Assessment

A robust experimental design is critical for accurately assessing the stability of 5-Hydroxy Propranolol-d5. The following protocols are based on established guidelines for drug stability testing.[10][11]

Materials and Reagents

-

5-Hydroxy Propranolol-d5 reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate buffers (for various pH values)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Hydrogen peroxide (H₂O₂)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

Photostability chamber

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of 5-Hydroxy Propranolol-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Solutions:

-

Acidic: Dilute the stock solution with 0.1 N HCl.

-

Alkaline: Dilute the stock solution with 0.1 N NaOH.

-

Neutral: Dilute the stock solution with purified water.

-

Buffered Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 12) and dilute the stock solution with each buffer.

-

Stability Testing Procedure

-

Incubation: Incubate the prepared stress solutions at a specified temperature (e.g., 60°C) for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: For acidic and alkaline samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Quantification: Quantify the amount of 5-Hydroxy Propranolol-d5 remaining at each time point and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the typical workflow for a pH stability study and a conceptual representation of the degradation process.

References

- 1. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy 5-Hydroxy Propranolol-d5 (EVT-1440920) | 1185084-01-8 [evitachem.com]

- 4. ijrpr.com [ijrpr.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28351A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. wjpsonline.com [wjpsonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. qualityhub.com [qualityhub.com]

A Technical Guide to the Preliminary Investigation of Propranolol Metabolism Using 5-Hydroxy Propranolol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor antagonist widely utilized for treating conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. Propranolol undergoes extensive hepatic metabolism, resulting in a variety of metabolites, some of which, like 4-hydroxypropranolol (B128105), are pharmacologically active.[1][3][4]

This guide provides a technical framework for conducting a preliminary investigation into the metabolism of propranolol. It highlights the primary metabolic pathways, outlines detailed experimental protocols for in vitro studies, and emphasizes the critical role of stable isotope-labeled internal standards, specifically 5-Hydroxy Propranolol-d5, in achieving accurate and reliable quantitative analysis. 5-Hydroxy Propranolol is a recognized metabolite of propranolol, and its deuterated analog serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6] The use of such standards is considered the gold standard in pharmacokinetic and drug metabolism studies, as they effectively correct for variability in sample preparation and matrix effects.[7][8]

Propranolol Metabolic Pathways

Propranolol is primarily metabolized in the liver through three main Phase I and Phase II pathways: aromatic ring oxidation, side-chain oxidation, and direct glucuronidation.[1][9]

-

Aromatic Hydroxylation (Ring Oxidation) : This pathway accounts for approximately 33-42% of the metabolic clearance.[9][10] The cytochrome P450 enzyme CYP2D6 is the primary catalyst for the formation of hydroxylated metabolites, mainly 4-hydroxypropranolol (4-OHP) and 5-hydroxypropranolol (5-OHP).[9][11][12] 4-OHP is a major and pharmacologically active metabolite.[1][3]

-

Side-Chain Oxidation : This pathway involves N-dealkylation (or N-desisopropylation) followed by further oxidation. The initial step to N-desisopropylpropranolol is catalyzed mainly by CYP1A2, with some contribution from CYP2D6.[9][11][13] This route accounts for about 20% of the dose.[9]

-

Glucuronidation (Direct Conjugation) : This Phase II reaction involves the direct conjugation of a glucuronic acid moiety to the propranolol molecule. It is responsible for approximately 17% of the metabolism and is carried out by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9 and UGT2B7.[9][14]

The following diagram illustrates the primary metabolic transformation of propranolol.

Experimental Protocols

A preliminary investigation typically begins with in vitro models to identify major metabolites, followed by the development of a quantitative bioanalytical method for pharmacokinetic studies.

In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

This protocol aims to identify Phase I metabolites of propranolol by incubating the drug with a subcellular fraction of hepatocytes rich in CYP enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of propranolol (e.g., 10 mM in DMSO).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and propranolol solution (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Include a negative control sample without the NADPH regenerating system to account for non-enzymatic degradation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724). This also serves to precipitate the microsomal proteins.

-

Vortex the sample vigorously.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites. Metabolite identification is based on detecting masses corresponding to expected biotransformations (e.g., +16 Da for hydroxylation, -42 Da for N-desisopropylation).

-

Quantitative Bioanalysis using 5-Hydroxy Propranolol-d5

This protocol describes a typical workflow for quantifying propranolol in a biological matrix (e.g., plasma) using 5-Hydroxy Propranolol-d5 as an internal standard (IS). The use of a stable isotope-labeled IS that co-elutes with the analyte is crucial for normalizing variations in sample processing and mitigating matrix effects during LC-MS/MS analysis.[8][15]

Methodology:

-

Standard and Sample Preparation:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of propranolol into the blank biological matrix (e.g., human plasma).

-

Thaw study samples, calibration standards, and QCs.

-

-

Sample Extraction:

-

To a 50 µL aliquot of plasma (sample, standard, or QC), add the internal standard working solution (5-Hydroxy Propranolol-d5 in methanol (B129727) or acetonitrile). The IS is added first to account for variability in all subsequent steps.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 4°C for 10 minutes at high speed.

-

Carefully transfer the supernatant to an HPLC vial for injection.

-

-

LC-MS/MS Conditions:

-

The specific conditions must be optimized, but typical parameters are provided in the data tables below. Analysis is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Data Presentation

Quantitative data from metabolic studies should be presented clearly. The following tables provide examples of key parameters relevant to the preliminary investigation of propranolol metabolism.

Table 1: Key Enzymes in Propranolol Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Reference(s) |

| Aromatic Hydroxylation | CYP2D6 | 4-Hydroxypropranolol, 5-Hydroxypropranolol | [9][11][12] |

| Side-Chain Oxidation | CYP1A2, CYP2D6 | N-desisopropylpropranolol | [9][11][13] |

| Glucuronidation | UGT1A9, UGT2B7 | Propranolol glucuronide | [9][14] |

Table 2: Example LC-MS/MS Parameters for Propranolol and 5-Hydroxy Propranolol-d5

| Parameter | Condition |

| LC System | |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Propranolol) | m/z 260.2 → 116.1 |

| MRM Transition (5-OH-Propranolol) | m/z 276.2 → 116.1 |

| MRM Transition (5-OH-Propranolol-d5) | m/z 281.2 → 116.1 (or other stable fragment) |

Note: MRM transitions are examples and must be empirically optimized for the specific instrument used.

Table 3: Example Pharmacokinetic Parameters of Oral Propranolol

| Parameter | Value | Reference(s) |

| Bioavailability | ~25% (subject to first-pass metabolism) | [1] |

| Time to Peak Plasma (Tmax) | 1-2 hours (immediate-release) | [2] |

| Elimination Half-Life (t½) | 3-6 hours | [1][2] |

| Volume of Distribution (Vd) | 4 L/kg | [2] |

| Plasma Protein Binding | 80-95% | [2] |

Conclusion

A systematic investigation of propranolol metabolism is essential for its clinical application. This guide outlines the foundational experimental approach, beginning with in vitro metabolite identification and progressing to a robust quantitative bioanalytical method. The correct implementation of a stable isotope-labeled internal standard, such as 5-Hydroxy Propranolol-d5, is paramount. It ensures the generation of high-quality, reliable data necessary for accurate pharmacokinetic assessment and is a cornerstone of modern drug development and bioanalysis. The protocols and data structures provided herein offer a solid starting point for researchers and scientists entering this area of study.

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Hydroxy Propranolol-d5 (EVT-1440920) | 1185084-01-8 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Propranolol in Human Plasma Using 5-Hydroxy Propranolol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The method utilizes 5-Hydroxy Propranolol-d5 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propranolol-d5, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the robustness of the analytical method. This application note provides a comprehensive protocol for the determination of propranolol in human plasma, validated for its performance in terms of linearity, precision, accuracy, and recovery.

Experimental

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

5-Hydroxy Propranolol-d5 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Propranolol: Accurately weigh and dissolve an appropriate amount of propranolol hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

5-Hydroxy Propranolol-d5 (IS): Prepare a 1 mg/mL stock solution in methanol.

Working Standard Solutions:

-

Prepare serial dilutions of the propranolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 to 500 ng/mL.[1][2]

-

Prepare a working solution of the internal standard (5-Hydroxy Propranolol-d5) at a concentration of 100 ng/mL in the same diluent.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (100 ng/mL 5-Hydroxy Propranolol-d5).[1][2]

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.[2]

-

Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 350°C |

| Curtain Gas | 40 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propranolol | 260.2 | 116.1 | 25 |

| 5-Hydroxy Propranolol-d5 (IS) | 281.4 | 116.1 | 28 |

Note: The MRM transition for 5-Hydroxy Propranolol-d5 is predicted based on the structure and common fragmentation patterns. Optimization may be required.

Caption: LC-MS/MS Analytical Workflow.

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect.

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of propranolol and the internal standard.

Linearity and LLOQ: The calibration curve for propranolol was linear over the concentration range of 1 to 500 ng/mL in human plasma.[1][2] A weighted (1/x²) linear regression analysis was used to construct the calibration curve. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL for propranolol, with acceptable precision and accuracy.[1]

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low | 3 | < 7.0 | < 8.0 | ± 9.0 | ± 10.0 |

| Medium | 50 | < 6.0 | < 7.0 | ± 8.0 | ± 9.0 |

| High | 400 | < 5.0 | < 6.0 | ± 7.0 | ± 8.0 |

Data are representative and compiled from typical bioanalytical method validation results for propranolol.[1][3]

Recovery and Matrix Effect: The extraction recovery of propranolol and the internal standard was consistent and reproducible across the different QC levels. The matrix effect was assessed by comparing the response of the analytes in post-extraction spiked plasma samples to that in neat solutions. The results indicated no significant ion suppression or enhancement.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Propranolol | > 85 | 90 - 110 |

| 5-Hydroxy Propranolol-d5 (IS) | > 85 | 90 - 110 |

Representative data based on typical protein precipitation methods.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of propranolol in human plasma using 5-Hydroxy Propranolol-d5 as an internal standard. The method demonstrates excellent sensitivity, selectivity, precision, and accuracy, making it well-suited for high-throughput bioanalysis in support of clinical and pharmacokinetic studies of propranolol. The straightforward protein precipitation sample preparation protocol allows for minimal sample handling and fast turnaround times.

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. academicjournals.org [academicjournals.org]

Application Note: High-Throughput Quantification of Propranolol in Human Plasma Using 5-Hydroxy Propranolol-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The method utilizes 5-Hydroxy Propranolol-d5, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[1][2] A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3][4][5] The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for the reliable quantification of propranolol in a bioanalytical setting.

Introduction

Propranolol is a non-selective beta-adrenergic blocker widely used in the treatment of various cardiovascular conditions, such as hypertension, angina pectoris, and cardiac arrhythmias.[5][6] Accurate measurement of propranolol concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Propranolol-d5, is the gold standard for quantitative LC-MS/MS analysis.[1] This is because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing more accurate correction for matrix effects and variability during sample preparation and analysis.[1] This application note provides a detailed protocol for the extraction and quantification of propranolol in human plasma using 5-Hydroxy Propranolol-d5 as the internal standard.

Experimental

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

5-Hydroxy Propranolol-d5 (Internal Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Human Plasma (K2EDTA)

-

Deionized Water

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1200 series, Shimadzu LC-20AD)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Analytical Column: C18, 5 µm (50 x 4.6 mm) or equivalent[1]

Sample Preparation

A simple protein precipitation method is utilized for the extraction of propranolol and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of the 5-Hydroxy Propranolol-d5 internal standard working solution (e.g., 250 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 5 µm (50 x 4.6 mm)[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.5 min: 90-10% B

-

3.5-5.0 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[5]

-

MRM Transitions:

-

Propranolol: m/z 260.2 → 116.1

-

5-Hydroxy Propranolol-d5 (IS): m/z 281.2 → 116.1 (projected based on fragmentation of propranolol)

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Results and Discussion

The method demonstrates excellent performance for the quantification of propranolol in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and any variability in sample processing.

Linearity

The calibration curve for propranolol was linear over the concentration range of 1 to 500 ng/mL.[3][4] The correlation coefficient (r²) was consistently ≥ 0.99.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Propranolol | 1 - 500 | ≥ 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 5 | < 7.1 | < 7.1 | < 9.8 | < 9.8 |

| Medium | 50 | < 7.1 | < 7.1 | < 9.8 | < 9.8 |

| High | 400 | < 7.1 | < 7.1 | < 9.8 | < 9.8 |

Data is representative and compiled from similar methods.[3][4]

Recovery

The extraction recovery of propranolol and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Recovery (%) |

| Propranolol | > 90% |

| 5-Hydroxy Propranolol-d5 (IS) | > 90% |

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of propranolol in human plasma using 5-Hydroxy Propranolol-d5 as an internal standard. The method is suitable for high-throughput analysis and can be readily implemented in clinical and pharmaceutical laboratories for pharmacokinetic studies.

Protocol

Preparation of Stock and Working Solutions

-

Propranolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propranolol hydrochloride and dissolve in 10 mL of methanol.

-

5-Hydroxy Propranolol-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-Hydroxy Propranolol-d5 and dissolve in 1 mL of methanol.

-

Propranolol Working Solutions: Prepare serial dilutions of the propranolol stock solution with methanol to create calibration standards and quality control samples.

-

Internal Standard Working Solution (250 ng/mL): Dilute the 5-Hydroxy Propranolol-d5 stock solution with methanol.

Sample Preparation Workflow

Caption: Plasma sample preparation workflow.

LC-MS/MS Analysis Workflow

Caption: LC-MS/MS analytical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Hydroxy Propranolol-d5 (EVT-1440920) | 1185084-01-8 [evitachem.com]

- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Propranolol and its Metabolites in Human Urine by LC-MS/MS Using 5-Hydroxy Propranolol-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol (B1214883) and its major metabolites in human urine. The use of a stable isotope-labeled internal standard, 5-Hydroxy Propranolol-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of propranolol therapy.

Introduction

Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It undergoes extensive hepatic metabolism, resulting in a variety of metabolites that are primarily excreted in the urine.[3][4] The main metabolic pathways include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation.[1][3][5] Key metabolites include 4-hydroxypropranolol (B128105) (an active metabolite), 5-hydroxypropranolol, 7-hydroxypropranolol, and N-desisopropylpropranolol.[5][6][7]

Accurate quantification of propranolol and its metabolites in urine is crucial for understanding its pharmacokinetics and metabolism. Stable isotope-labeled internal standards are essential for reliable quantification in complex biological matrices like urine. 5-Hydroxy Propranolol-d5 serves as an excellent internal standard for this purpose, as its physicochemical properties are nearly identical to the analytes of interest, ensuring similar behavior during sample preparation and analysis.[8]

Experimental

Materials and Reagents

-

Propranolol, 4-hydroxypropranolol, 5-hydroxypropranolol, 7-hydroxypropranolol, and N-desisopropylpropranolol standards

-

5-Hydroxy Propranolol-d5 (Internal Standard, IS)

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" method or a solid-phase extraction (SPE) method can be employed depending on the required sensitivity.

Method 1: Dilute-and-Shoot

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 100 µL of urine, add 400 µL of acetonitrile containing the internal standard (5-Hydroxy Propranolol-d5).[9]

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase containing the internal standard.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the concentration of the analytes.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of propranolol and its metabolites in human urine. The use of 5-Hydroxy Propranolol-d5 as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the method.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |

| Propranolol | 1 - 500 | 1 | < 7.1 | < 9.8 |

| 4-Hydroxypropranolol | 0.2 - 100 | 0.2 | < 7.1 | < 9.8 |

| 5-Hydroxypropranolol | 0.2 - 100 | 0.2 | < 7.1 | < 9.8 |

| 7-Hydroxypropranolol | 0.2 - 100 | 0.2 | < 7.1 | < 9.8 |

| N-Desisopropylpropranolol | 0.2 - 100 | 0.2 | < 7.1 | < 9.8 |

Data presented are representative and may vary depending on the specific instrumentation and experimental conditions.[10]

Visualizations

Propranolol Metabolism Pathway```dot

Caption: Analytical workflow for propranolol metabolite quantification.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of propranolol and its major metabolites in human urine. The use of the stable isotope-labeled internal standard, 5-Hydroxy Propranolol-d5, is critical for achieving accurate and precise results. The described protocol and performance characteristics demonstrate the suitability of this method for various research and clinical applications.

References

- 1. mims.com [mims.com]

- 2. mtc-usa.com [mtc-usa.com]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 5-Hydroxy Propranolol-d5 (EVT-1440920) | 1185084-01-8 [evitachem.com]

- 9. Propranolol in urine analyzed by LCMS - AppNote [mtc-usa.com]

- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application of 5-Hydroxy Propranolol-d5 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Hydroxy Propranolol-d5 as an internal standard in pharmacokinetic (PK) studies of propranolol (B1214883). The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs and their metabolites in biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It undergoes extensive metabolism in the liver, primarily through three main pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. 5-Hydroxy Propranolol is one of the metabolites formed through ring oxidation, a pathway catalyzed mainly by the cytochrome P450 enzyme CYP2D6. Due to its structural similarity to propranolol and its metabolites, 5-Hydroxy Propranolol-d5 serves as an ideal internal standard for their quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the endogenous, non-labeled analytes without significantly altering its chemical and physical properties.

Data Presentation: Pharmacokinetic Parameters of Propranolol and its Metabolite

The following tables summarize representative pharmacokinetic parameters of propranolol and its active metabolite, 4-hydroxypropranolol (B128105), following oral administration. While the specific use of 5-Hydroxy Propranolol-d5 as an internal standard is not explicitly stated in the cited sources for this data, these values are typical for pharmacokinetic studies of propranolol. The use of a stable isotope-labeled internal standard like 5-Hydroxy Propranolol-d5 is standard practice in modern bioanalytical methods to ensure the accuracy and precision of such data.

Table 1: Pharmacokinetic Parameters of Propranolol after a Single 40 mg Oral Dose in Hypertensive Patients [1]

| Parameter | Route of Administration | Value (Mean ± SD) |

| Cmax (ng/mL) | Peroral | 41 ± 12 |

| Sublingual | 147 ± 72 | |

| Tmax (min) | Peroral | 52 ± 11 |

| Sublingual | 34 ± 18 | |

| AUC (ng·h/mL) | Peroral | 79 ± 54 |

| Sublingual | 245 ± 134 | |

| t½ (h) | Peroral | 2.41 ± 1.16 |

| Sublingual | 0.91 ± 0.54 |

Table 2: Plasma Concentrations of Propranolol and 4-Hydroxypropranolol in Hypertensive Patients on Chronic Oral Therapy [2]

| Analyte | Concentration Range (ng/mL) |

| Propranolol | 5.3 - 300 |

| 4-Hydroxypropranolol | 2.1 - 36.0 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of propranolol and its metabolites from human plasma.

Materials:

-

Human plasma samples

-

5-Hydroxy Propranolol-d5 internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 5-Hydroxy Propranolol-d5 internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method that can be optimized for the simultaneous quantification of propranolol, its metabolites, and 5-Hydroxy Propranolol-d5.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration. For example:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters: These should be optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Table 3: Representative MRM Transitions for Propranolol and its Metabolites [3][4]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Propranolol | 260.2 | 116.1 |

| 4-Hydroxypropranolol | 276.2 | 116.1 |

| 5-Hydroxypropranolol | 276.2 | 116.1 |

| N-Desisopropylpropranolol | 218.0 | 116.1 |

| 5-Hydroxy Propranolol-d5 (Internal Standard) | To be determined | To be determined |

Note on Internal Standard MRM Transitions: The precursor ion (Q1) for 5-Hydroxy Propranolol-d5 will be approximately 281.2 m/z (276.2 + 5). The product ion (Q3) will likely be the same as the non-labeled compound (116.1 m/z) if the deuterium atoms are on the naphthalene (B1677914) ring. However, the optimal transitions should be determined empirically by infusing a standard solution of 5-Hydroxy Propranolol-d5 into the mass spectrometer.

Mandatory Visualizations

Propranolol Metabolic Pathway

Caption: Metabolic pathway of propranolol showing Phase I and Phase II reactions.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for a pharmacokinetic study using an internal standard.

References

- 1. scielo.br [scielo.br]

- 2. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Propranolol in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The use of a stable isotope-labeled internal standard, propranolol-d7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1] Accurate and reliable quantification of propranolol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for propranolol utilizing propranolol-d7 as the internal standard.

Mechanism of Action

Propranolol exerts its therapeutic effects by competitively blocking β1 and β2-adrenergic receptors.[1] This blockade inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The downstream signaling cascade involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Experimental Protocols

Materials and Reagents

-

Propranolol hydrochloride (Reference Standard)

-

Propranolol-d7 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Stock and Working Solutions

-

Propranolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propranolol hydrochloride in methanol.

-

Propranolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propranolol-d7 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the propranolol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the propranolol-d7 stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | Agilent 1200 Series or equivalent |

| Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is a gradient from 20% to 80% B over 5 minutes. |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| System | AB Sciex 4000 QTRAP or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Propranolol: m/z 260.1 -> 116.1Propranolol-d7: m/z 267.2 -> 123.2 |

| Curtain Gas | 40 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 350°C |

| Collision Gas | Medium |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for propranolol in human plasma.[3][4] A weighting factor of 1/x² was used for the linear regression.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Propranolol | 1 - 500 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 2 | < 8.61 | 97.8 - 106.8 | < 5.82 | 100.9 - 108.8 |

| LQC | 5 | < 7.1 | 90.2 - 109.8 | < 6.5 | 92.3 - 107.5 |

| MQC | 50 | < 7.1 | 90.2 - 109.8 | < 6.5 | 92.3 - 107.5 |

| HQC | 400 | < 7.1 | 90.2 - 109.8 | < 6.5 | 92.3 - 107.5 |

| Data synthesized from representative studies.[3][5] |

Recovery and Matrix Effect

The extraction recovery of propranolol and the internal standard was consistent across the QC levels. The matrix effect was found to be negligible, demonstrating the robustness of the method.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Propranolol | > 85 | 95 - 105 |

| Propranolol-d7 | > 85 | 95 - 105 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of propranolol in human plasma. The use of a deuterated internal standard ensures reliable results, making it an ideal tool for researchers, scientists, and drug development professionals in the fields of pharmacology and clinical research. The simple sample preparation and rapid analysis time allow for the processing of a large number of samples efficiently.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. academicjournals.org [academicjournals.org]

Application Note: Determination of Propranolol and its Metabolites in Human Urine by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Monitoring its excretion and metabolic profile in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the context of sports doping control.[1] This application note provides a detailed protocol for the simultaneous determination of propranolol and its major metabolites in human urine using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The primary metabolic pathways for propranolol include glucuronidation, side-chain oxidation, and ring oxidation, leading to metabolites such as 4-hydroxypropranolol, N-desisopropylpropranolol, and their conjugates.[2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical to remove interferences from the complex urine matrix and to concentrate the analytes of interest. Several methods have been successfully employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and direct injection with column switching.

Protocol 1: Liquid-Liquid Extraction (LLE) [2][4]

This method is suitable for the extraction of propranolol and its basic and neutral metabolites.

-

To 1 mL of human urine, add an internal standard (e.g., Oxprenolol).

-

Adjust the pH of the urine sample to 9.8-10.0 using a suitable base (e.g., sodium hydroxide).

-

Add 5 mL of diethyl ether and vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

For the analysis of acidic metabolites, the aqueous layer from step 5 can be acidified, and the extraction process can be repeated.[4]

Protocol 2: Direct Injection with Column-Switching [5][6]

This technique automates sample clean-up and pre-concentration, offering high throughput.

-

Filter the urine sample through a 0.45 µm syringe filter.[5]

-

Directly inject a large volume (e.g., 1500 µL) of the filtered urine onto a pre-concentration column.[5][6]

-

Wash the pre-concentration column with a weak mobile phase (e.g., 5% acetonitrile (B52724) in water) to remove salts and polar interferences.[5]

-

Using a switching valve, back-flush the trapped analytes from the pre-concentration column onto the analytical column with the analytical mobile phase.[5]

HPLC and LC-MS/MS Conditions

The following tables summarize typical chromatographic conditions for the analysis of propranolol and its metabolites.

Table 1: HPLC-Fluorescence Detection Conditions